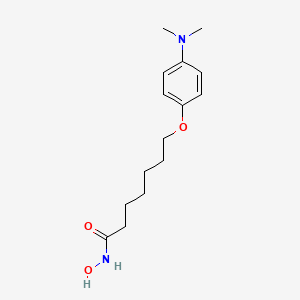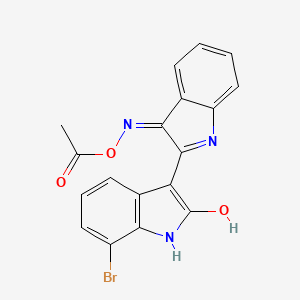![molecular formula C16H10ClNO3 B10845551 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845551.png)
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolinesThe structure of this compound features a fused ring system combining chromene and quinoline moieties, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One common approach involves the one-pot three-component reaction of 4-aminocoumarin, 1,3-dicarbonyl compounds (such as dimedone and Meldrum’s acid), and substituted aromatic aldehydes. This reaction is typically carried out in water or ethanol under reflux conditions using guanidine hydrochloride as an organocatalyst . The reaction proceeds through tandem Knoevenagel and Michael reactions, followed by cyclization and dehydration or decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts, such as ethyl L-lactate and (±)-lactic acid, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with different nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted chromenoquinolines .
Scientific Research Applications
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit human estrogen receptor beta (ERβ) with an IC50 value of 88 nM . This inhibition can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-phenyl-6H-chromeno[4,3-b]quinoline: Similar structure but with a phenyl group instead of a chloro group.
Chromeno[4,3-b]pyridine derivatives: These compounds have a pyridine ring instead of a quinoline ring.
Uniqueness
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol is unique due to its specific substitution pattern and the presence of both chromene and quinoline moieties. This combination contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development .
b ]quinoline derivativesProperties
Molecular Formula |
C16H10ClNO3 |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol |
InChI |
InChI=1S/C16H10ClNO3/c17-15-11-5-8(19)2-4-13(11)18-16-10-3-1-9(20)6-14(10)21-7-12(15)16/h1-6,19-20H,7H2 |
InChI Key |
RYBHKLZSHRZGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(C=CC(=C3)O)N=C2C4=C(O1)C=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


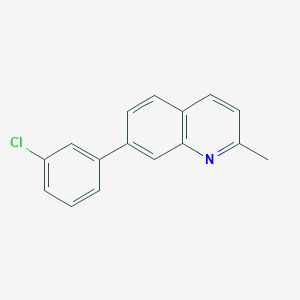
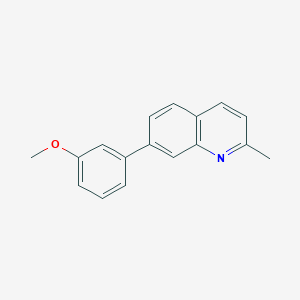

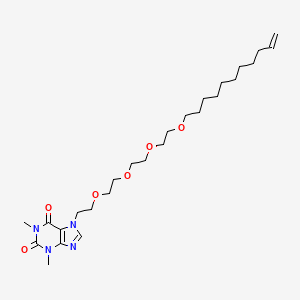
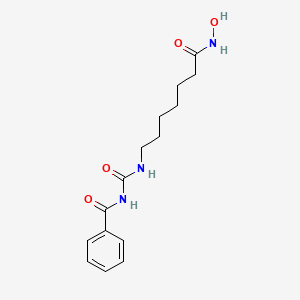
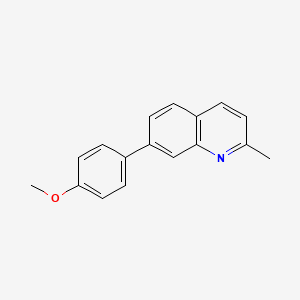
![7-(Naphthalen-2-yl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B10845494.png)


